Fmoc-Pen(Trt)-OH
Overview
Description
Fmoc-Pen(Trt)-OH is a type of resin used in biochemical research1. It is also known as Fmoc-Pen (Trt)-p-alkoxybenzyl alcohol resin1.
Synthesis Analysis
The synthesis of Fmoc-Pen(Trt)-OH involves the reaction of Fmoc-Cl with amino acids in the presence of dioxane and sodium carbonate2. The reaction mixture is stirred at 0°C and then at room temperature2. After the reaction, the mixture is poured into water and washed with ether2. The aqueous phase is acidified with concentrated hydrochloric acid, and the precipitated product is isolated by filtration and dried in vacuo to give the desired compound2.
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information about the molecular structure of Fmoc-Pen(Trt)-OH.Chemical Reactions Analysis
Fmoc-Pen(Trt)-OH undergoes various chemical reactions. For instance, Fmoc-Cl can react with amino acids to form Fmoc-protected amino acids2. The Fmoc protecting group can be removed using different amines such as piperidine2.Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-Pen(Trt)-OH are not explicitly mentioned in the available resources3.Scientific Research Applications
Protection of Amino Acids in Peptide Synthesis : Fmoc-Pen(Trt)-OH is utilized for the side-chain protection of amino acids like Histidine in peptide syntheses. It is combined with fluorenylmethyloxycarbonyl (Fmoc) for N α-protection and is cleavable by mild acidolysis, providing stability and selectivity in peptide synthesis processes (Sieber & Riniker, 1987).
Solid Phase Peptide Synthesis : In Fmoc solid phase peptide synthesis, derivatives like Fmoc-Cys(Trt)-OH show excellent synthesis characteristics, demonstrating the efficiency of Trt-protected amino acids in automated peptide synthesizers. This is crucial for the synthesis and workup of complex peptides (McCurdy, 1989).
Antibacterial and Anti-inflammatory Applications : The use of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, has shown promising advancements in developing antibacterial and anti-inflammatory biomedical materials. These materials demonstrate substantial effects on bacterial morphology and viability while being non-toxic to mammalian cells (Schnaider et al., 2019).
Chemical Protein Synthesis : Fmoc-Pen(Trt)-OH plays a role in chemical protein synthesis. For instance, Fmoc-Cys(Trt)-OH is used in synthesizing protein segments via convergent and native chemical ligations. The Fmoc group is stable under harsh conditions and can be readily removed after ligation (Kar et al., 2020).
Theranostic Applications in Cancer : Fmoc derivatives are utilized in assembling targeting ligands, peptidic spacers, fluorescent tags, and chelating cores for theranostic applications in cancer. This methodology is versatile for solid-phase resins and crucial in synthesizing ligand-targeted fluorescent-tagged bioconjugates (Sengupta et al., 2018).
Synthesis of Fluorogenic Amino Acids for Imaging : The synthesis of fluorogenic amino acids like Fmoc-Trp(C2-BODIPY)-OH is significant for live-cell fluorescence imaging. These amino acids are incorporated into peptides, providing specific molecular interactions and enabling wash-free imaging, crucial for studying cellular processes and pathogen visualization (Mendive-Tapia et al., 2017).
Safety And Hazards
There is no specific information available about the safety and hazards of Fmoc-Pen(Trt)-OH.
Future Directions
The future directions of Fmoc-Pen(Trt)-OH could involve its use in the synthesis of more complex peptides and proteins. However, no specific future directions were found in the available resources.
Please note that this information is based on the available resources and there might be more recent studies or data related to Fmoc-Pen(Trt)-OH.
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMGAINOILNJR-PGUFJCEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659604 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Pen(Trt)-OH | |
CAS RN |
201531-88-6 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-Pen(Trt)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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